![molecular formula C20H23NO3 B7594316 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide, also known as OXA-23, is a broad-spectrum antibiotic that belongs to the carbapenem family. Carbapenems are beta-lactam antibiotics that are used to treat serious infections caused by gram-negative bacteria. OXA-23 is a relatively new carbapenem that has gained attention due to its effectiveness against multidrug-resistant bacteria.
Mechanism of Action
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide works by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates the penicillin-binding proteins (PBPs) that are responsible for cross-linking the peptidoglycan strands in the cell wall. This leads to the disruption of the cell wall and eventual bacterial death.
Biochemical and Physiological Effects:
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has been shown to have low toxicity and minimal side effects in animal studies. It has a high affinity for PBPs and a low affinity for human proteins, which minimizes the risk of off-target effects. 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has also been shown to have a long half-life, which allows for less frequent dosing.
Advantages and Limitations for Lab Experiments
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has several advantages for lab experiments. It has a broad spectrum of activity against gram-negative bacteria, which makes it useful for studying bacterial resistance mechanisms. It also has a low risk of toxicity and minimal side effects in animal studies. However, 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide is not effective against gram-positive bacteria and has limited activity against certain strains of gram-negative bacteria, such as those that produce metallo-beta-lactamases.
Future Directions
There are several future directions for the study of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide. One area of research is the development of new carbapenems that are more effective against multidrug-resistant bacteria. Another area of research is the investigation of the mechanism of bacterial resistance to 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide and the development of strategies to overcome this resistance. Additionally, the use of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide in combination with other antibiotics is an area of research that may lead to more effective treatment options for bacterial infections.
Synthesis Methods
The synthesis of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide involves the reaction of 2-(3-hydroxyphenyl) acetamide with oxan-4-yl(phenyl)methyl bromide in the presence of a base. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the product is purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has been extensively studied for its antibacterial properties. It has shown efficacy against a wide range of gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has been used in various in vitro and in vivo studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
properties
IUPAC Name |
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-18-8-4-5-15(13-18)14-19(23)21-20(16-6-2-1-3-7-16)17-9-11-24-12-10-17/h1-8,13,17,20,22H,9-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTBOVKHORECAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)NC(=O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)
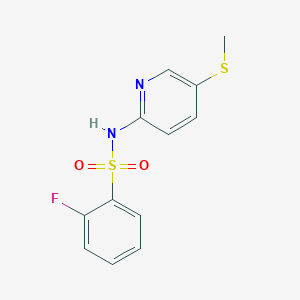
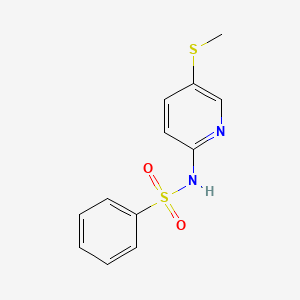
![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)
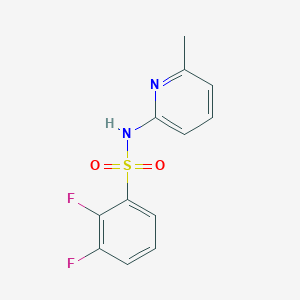
![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)
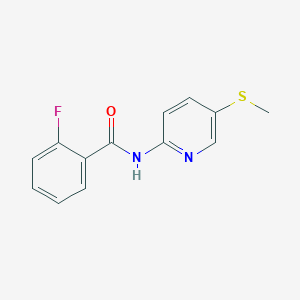
![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)
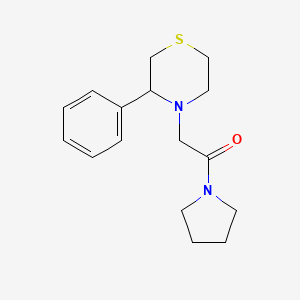
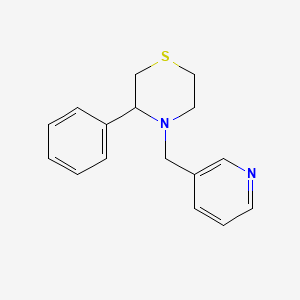
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)